Cholesta-4,6-dien-3-one
Overview
Description
Cholesta-4,6-dien-3-one is a steroidal compound that has been the subject of various studies due to its significance in organic chemistry and biochemistry. It is an oxidation product of cholesterol and serves as an intermediate in the synthesis of other complex steroidal structures .
Synthesis Analysis
The electrochemical oxidation of cholesterol in acetonitrile has been shown to produce cholesta-4,6-dien-3-one efficiently. This process involves a four-electron, four-proton electrochemical mechanism, which has been optimized on a laboratory scale using a flow-through column electrolysis system . Additionally, new chemical syntheses have been developed to yield cholesta-4,6-dien-3-one with high purity, addressing the challenges of impurities and complex synthesis routes .
Molecular Structure Analysis
The molecular structure of cholesta-4,6-dien-3-one has been elucidated using X-ray diffractometer intensities, revealing an orthorhombic crystal structure with specific cell dimensions and a conventional R value of 0.06 . This detailed structural information is crucial for understanding the reactivity and physical properties of the molecule.
Chemical Reactions Analysis
Cholesta-4,6-dien-3-one undergoes various chemical reactions, including enzymatic saturation of its double bonds to form cholestanol, as observed in rat and mouse liver microsomes. This process involves the sequential addition of hydride ions and protons in a stereo-specific manner . Additionally, the compound has been studied under gamma irradiation, where it forms radicals through the addition of hydrogen atoms, as evidenced by EPR spectroscopy . Reactions with hydrazoic acid have also been explored, leading to the formation of different steroidal structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of cholesta-4,6-dien-3-one are closely related to its molecular structure. The compound's crystal data provide insights into its density and molecular packing, which are important for predicting its behavior in various solvents and reactions . Its reactivity with different reagents, such as hydrazoic acid and nucleophiles, further demonstrates its versatile nature in chemical synthesis .
Scientific Research Applications
Understanding Sterol Oxides in Foodstuffs
The study by Finocchiaro and Richardson (1983) highlights the importance of analyzing dietary sterol oxides in food items, particularly focusing on cholesterol-rich foods. The research emphasizes the need for proper isolation and characterization techniques for these sterol oxides, which include compounds like cholesta-3,5-dien-7-one. This study underscores the significance of further research to identify and quantify these compounds accurately in various foods, which may have implications for food safety and nutrition (Finocchiaro & Richardson, 1983).
Unravelling Sterol Metabolism Pathways
Wang and Griffiths (2018) offer insights into newly discovered metabolites of cholesterol and its precursors, suggesting that these unusual metabolic pathways, although minor in healthy individuals, might be major in diseased states. The study reveals the formation of specific sterol metabolites, such as 7-oxocholesterol and cholestane-3β,5α,6β-triol, in certain diseases, leading to the hypothesis that these metabolites could have roles in embryonic development and potentially link sterol metabolism to cancer (Wang & Griffiths, 2018).
Insights into Cholesterol and Cardiovascular Disease
The application of HMG-CoA reductase inhibitors in treating hypercholesterolemia is discussed by Grundy (1988). This class of cholesterol-lowering drugs, such as lovastatin, is shown to have significant effects on plasma cholesterol levels, potentially offering new avenues in the treatment and understanding of cardiovascular diseases (Grundy, 1988).
Role in Biological and Clinical Applications
Dielectrophoresis technology, as described by Sarno et al. (2020), is used in a range of biological and clinical applications, including the manipulation of various biologically derived molecules such as proteins, bacteria, and cancer cells. The advancements in this field may have implications for the precise manipulation and study of compounds like cholesta-4,6-dien-3-one in various research and clinical settings (Sarno et al., 2020).
Future Directions
Cholesta-4,6-dien-3-one has been found to induce cell proliferation, epithelial-to-mesenchymal transition (EMT) markers, and senescence in human biliary tree stem/progenitor cells (hBTSCs), and also impaired the differentiation in mature cholangiocytes . This suggests potential future research directions in understanding the role of Cholesta-4,6-dien-3-one in these biological processes.
properties
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,17-19,22-25H,6-8,11-16H2,1-5H3/t19-,22+,23-,24+,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWMRKFKSRYSIJ-GYKMGIIDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862212 | |
Record name | Cholesta-4,6-dien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cholesta-4,6-dien-3-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002394 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Cholesta-4,6-dien-3-one | |
CAS RN |
566-93-8 | |
Record name | Cholesta-4,6-dien-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=566-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Cholestadien-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cholesta-4,6-dien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cholesta-4,6-dien-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.455 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cholesta-4,6-dien-3-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002394 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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